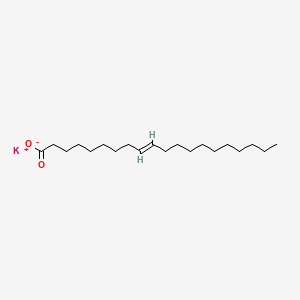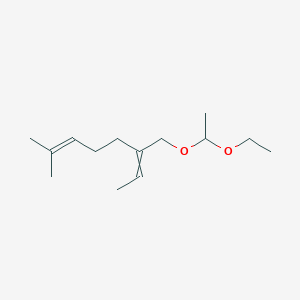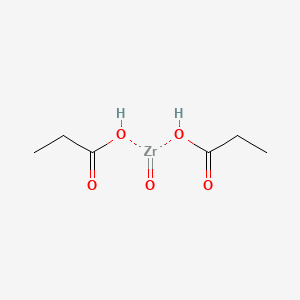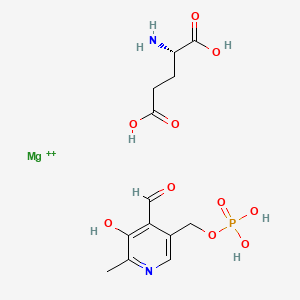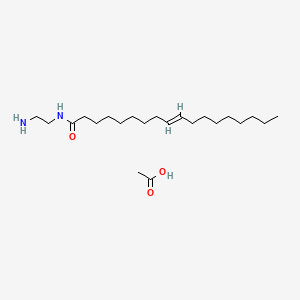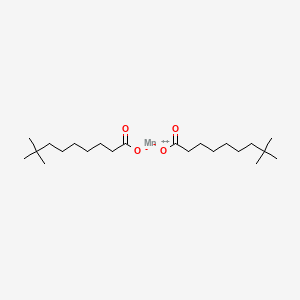
Manganese(2+) neoundecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese(2+) neoundecanoate is an organometallic compound where manganese is coordinated with neoundecanoate ligands. This compound is of interest due to its potential applications in various fields, including catalysis, material science, and biochemistry. The manganese ion in this compound is in the +2 oxidation state, which is common for manganese in many of its compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Manganese(2+) neoundecanoate can be synthesized through the reaction of manganese(II) acetate with neoundecanoic acid. The reaction typically involves dissolving manganese(II) acetate in a suitable solvent, such as ethanol, and then adding neoundecanoic acid to the solution. The mixture is then heated under reflux conditions to facilitate the reaction. The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors where manganese(II) acetate and neoundecanoic acid are mixed in large quantities. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The final product is then subjected to purification processes such as distillation or crystallization to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: Manganese(2+) neoundecanoate can undergo various types of chemical reactions, including:
Oxidation: The manganese(II) ion can be oxidized to higher oxidation states, such as manganese(III) or manganese(IV), under suitable conditions.
Reduction: The compound can be reduced back to manganese(0) or manganese(I) using strong reducing agents.
Substitution: The neoundecanoate ligands can be substituted with other ligands in the presence of appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using ligands such as phosphines or amines.
Major Products Formed:
Oxidation: Higher oxidation state manganese compounds, such as manganese(III) oxide or manganese(IV) oxide.
Reduction: Lower oxidation state manganese compounds or elemental manganese.
Substitution: New organometallic compounds with different ligands.
Applications De Recherche Scientifique
Manganese(2+) neoundecanoate has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics and as a source of manganese in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of advanced materials, such as nanomaterials and polymers, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which manganese(2+) neoundecanoate exerts its effects is primarily through its ability to participate in redox reactions. The manganese ion can cycle between different oxidation states, facilitating electron transfer processes. This redox activity is crucial in catalytic applications, where the compound can act as an electron donor or acceptor. In biological systems, this compound can mimic the activity of manganese-containing enzymes, participating in various metabolic pathways.
Comparaison Avec Des Composés Similaires
Manganese(II) acetate: Another manganese(II) compound with acetate ligands.
Manganese(II) chloride: A simple manganese(II) salt with chloride ligands.
Manganese(II) sulfate: A manganese(II) salt with sulfate ligands.
Uniqueness: Manganese(2+) neoundecanoate is unique due to the presence of neoundecanoate ligands, which impart specific chemical properties to the compound. These ligands can influence the solubility, stability, and reactivity of the compound, making it suitable for specialized applications in catalysis and material science. The neoundecanoate ligands also provide steric hindrance, which can affect the compound’s interaction with other molecules and its overall reactivity.
Propriétés
Numéro CAS |
93918-15-1 |
|---|---|
Formule moléculaire |
C22H42MnO4 |
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
8,8-dimethylnonanoate;manganese(2+) |
InChI |
InChI=1S/2C11H22O2.Mn/c2*1-11(2,3)9-7-5-4-6-8-10(12)13;/h2*4-9H2,1-3H3,(H,12,13);/q;;+2/p-2 |
Clé InChI |
YYMFMPUXXGUJSA-UHFFFAOYSA-L |
SMILES canonique |
CC(C)(C)CCCCCCC(=O)[O-].CC(C)(C)CCCCCCC(=O)[O-].[Mn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


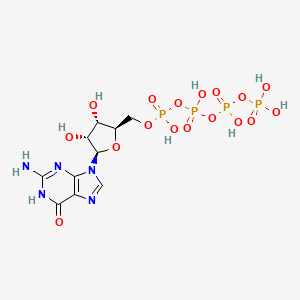

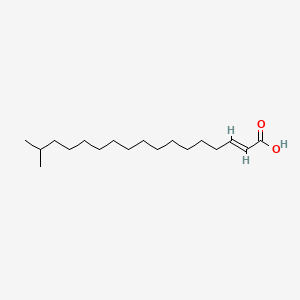
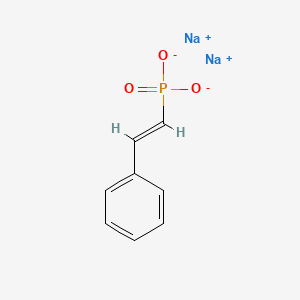
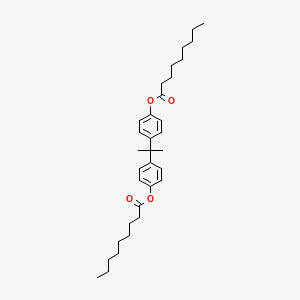

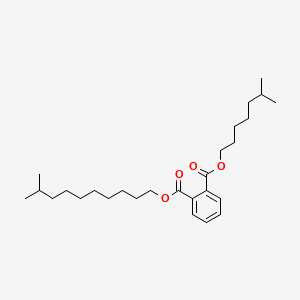

![2-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B12646762.png)
